protodrol,17a-Methyl-5a-androst-17b-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
protodrol,17a-Methyl-5a-androst-17b-ol is a synthetic anabolic androgenic steroid. It is a derivative of dihydrotestosterone (DHT) and is known for its potent androgenic properties. This compound is often used in scientific research to study the effects of androgens on various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protodrol,17a-Methyl-5a-androst-17b-ol typically involves the methylation of androstanoloneThis can be achieved using reagents such as methyl iodide in the presence of a strong base like potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
protodrol,17a-Methyl-5a-androst-17b-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 17th position to a ketone.
Reduction: The compound can be reduced to form different dihydro derivatives.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
protodrol,17a-Methyl-5a-androst-17b-ol has several applications in scientific research:
Mechanism of Action
protodrol,17a-Methyl-5a-androst-17b-ol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote the development of male characteristics and muscle growth. The compound cannot be aromatized to estrogen, making it a pure androgenic steroid .
Comparison with Similar Compounds
Similar Compounds
Androstanolone (Dihydrotestosterone): A natural androgen with similar properties but lacks the methyl group at the 17th position.
Mestanolone: Another synthetic androgen with a similar structure but different pharmacokinetics.
Methylandrostanolone: A closely related compound with slight variations in its chemical structure and biological activity.
Uniqueness
protodrol,17a-Methyl-5a-androst-17b-ol is unique due to its high potency and inability to convert to estrogen. This makes it particularly useful in research focused on androgenic effects without the confounding influence of estrogenic activity .
Properties
CAS No. |
1229-04-5 |
---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.491 |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H34O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h14-17,21H,4-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
YRLBWYBAALVUGC-PAPWGAKMSA-N |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4(C)O)C |
Synonyms |
Methylandrostanol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.